Fructose 6-phosphate

Description

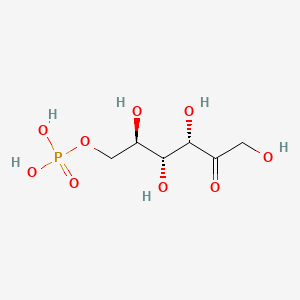

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOAOHZAIYLCY-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904350 | |

| Record name | Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very soluble in water; [Merck Index], Solid | |

| Record name | Fructose-6-phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

911 mg/mL | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

643-13-0, 6814-87-5 | |

| Record name | Fructose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-6-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 6-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Transformations Involving Fructose 6 Phosphate

Phosphofructokinase (PFK) Systems and Fructose-6-phosphate Phosphorylation Research

The phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate is a critical, rate-limiting step in glycolysis, catalyzed by phosphofructokinase (PFK). This reaction commits glucose to the glycolytic pathway. Research into PFK systems reveals a complex web of regulation and structural diversity that ensures glycolytic flux is precisely matched to the cell's metabolic state.

Allosteric Regulation of Phosphofructokinase Isozymes by Metabolites Affecting Fructose-6-phosphate Flux

Phosphofructokinase-1 (PFK1) is a primary control point in glycolysis, and its activity is intricately modulated by various allosteric effectors that signal the cell's energy status. This regulation ensures that the rate of F6P phosphorylation is responsive to cellular needs. PFK1 activity is inhibited by high levels of ATP and citrate (B86180), which indicate an energy-replete state. wikipedia.orgportlandpress.comlibretexts.org Conversely, it is activated by AMP and ADP, which signal low energy charge. wikipedia.orglibretexts.orgproteopedia.org

The most potent allosteric activator of PFK1 in eukaryotes is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgportlandpress.com F-2,6-BP is synthesized from F6P by a separate enzyme, phosphofructokinase-2 (PFK2). An abundance of F6P leads to an increased concentration of F-2,6-BP, which then enhances the affinity of PFK1 for its substrate, F6P, and alleviates the inhibitory effect of ATP. wikipedia.org This represents a feedforward activation mechanism.

Mammals express three PFK isozymes—muscle (PFK-M), liver (PFK-L), and platelet (PFK-P)—which can form homotetramers or heterotetramers, leading to tissue-specific regulatory properties. wikipedia.orgportlandpress.com For example, PFK-M is less sensitive to allosteric activation by fructose-2,6-bisphosphate compared to the L and P isoforms. nih.gov The effects of ADP are also complex and isoform-dependent; it inhibits PFK-M while activating PFK-P. nih.gov In some insects, citrate does not inhibit PFK activity, highlighting unique regulatory patterns adapted to specific physiologies. scielo.br

The mechanism of allosteric regulation involves the transition of the enzyme between a low-activity 'T' (tense) state and a high-activity 'R' (relaxed) state. wikipedia.orgproteopedia.org Inhibitors like ATP stabilize the T state, which has a low affinity for F6P, while activators like AMP, ADP, and F-2,6-BP stabilize the R state, which binds F6P with high affinity. wikipedia.orgproteopedia.org

| Metabolite | Effect on PFK1 Activity | Mechanism/Comment | Primary Isoform(s) Affected |

|---|---|---|---|

| ATP | Inhibitor | Binds to an allosteric site, stabilizing the low-affinity T-state. wikipedia.orglibretexts.org | All (PFK-L and PFK-P are more sensitive than PFK-M) nih.gov |

| Citrate | Inhibitor | Indicates an abundance of biosynthetic precursors, enhances ATP inhibition. portlandpress.comlibretexts.org | Mammalian isoforms (not significant in some insects) scielo.br |

| AMP | Activator | Binds to the allosteric site, stabilizing the high-affinity R-state. wikipedia.orgproteopedia.org | All |

| ADP | Activator/Inhibitor | Activates PFK-P and PFK-L; inhibits PFK-M. nih.gov | All (isoform-specific effects) |

| Fructose-2,6-bisphosphate (F-2,6-BP) | Potent Activator | Increases PFK1 affinity for F6P and relieves ATP inhibition. wikipedia.orgportlandpress.com | Eukaryotic isoforms (PFK-L and PFK-P are more sensitive) nih.gov |

| Phosphoenolpyruvate (B93156) (PEP) | Inhibitor | Feedback inhibition from a downstream glycolytic intermediate. portlandpress.comproteopedia.org | Bacterial and some eukaryotic isoforms |

Structural Biology Investigations of Phosphofructokinase-Fructose-6-phosphate Interactions

Structural studies have been fundamental in elucidating the mechanism of PFK regulation. Mammalian PFK1 is a tetramer, with each subunit comprising two domains. wikipedia.org The larger domain binds the substrate ATP, while the smaller domain contains the binding site for the substrate fructose-6-phosphate (F6P). portlandpress.com The allosteric binding sites are located at the interfaces between subunits. wikipedia.orgproteopedia.org

Crystal structures of PFK from various organisms, including Bacillus stearothermophilus and Escherichia coli, have revealed the molecular basis of its allosteric behavior. portlandpress.comroyalsocietypublishing.orgnih.gov The enzyme exists in two major conformations: the active R-state and the inactive T-state. proteopedia.orgportlandpress.com The binding of the substrate F6P is cooperative and promotes the transition from the T-state to the R-state. wikipedia.org In the R-state of B. stearothermophilus PFK, the phosphate (B84403) group of F6P forms a salt bridge with a positively charged arginine residue (Arg162) from an adjacent subunit. wikipedia.orgportlandpress.com This interaction, which is absent in the T-state, is crucial for stabilizing the active conformation and explains the cooperative binding of F6P. wikipedia.orgproteopedia.org

In human platelet PFK, complex structures with F6P and ADP suggest a role for three aspartate residues in catalysis, specifically in deprotonating the hydroxyl group of F6P. portlandpress.com The binding of F6P induces conformational changes at the dimer interface, which is the primary mechanism for transmitting the allosteric signal and influencing the F6P-binding site itself. portlandpress.com Limited proteolysis studies on E. coli PFK-2 have also shown that the binding of F6P induces significant conformational changes, making the enzyme more compact and protecting it from cleavage. cienciavida.org These structural investigations highlight how ligand binding at both active and allosteric sites is communicated across the enzyme complex to control its catalytic activity.

Genetic and Transcriptional Regulation of Phosphofructokinase Expression in Relation to Fructose-6-phosphate Homeostasis

The expression of PFK genes is subject to long-term regulation, adapting the cell's glycolytic capacity to developmental or environmental conditions. In mammals, the three PFK genes (PFKM, PFKL, PFKP) show tissue-specific expression patterns. wikipedia.org For instance, muscle primarily expresses the PFKM gene, while the liver predominantly expresses PFKL. wikipedia.orgportlandpress.com

Transcription factors play a crucial role in this regulation. In breast cancer cells, Krüppel-like factor 4 (KLF4) has been shown to activate the transcription of the PFKP gene (platelet isoform) by directly binding to its promoter, leading to increased glycolysis. maayanlab.cloudnih.gov This suggests a role for KLF4 in maintaining the high glycolytic rate characteristic of many cancer cells. nih.gov

Hypoxia, or low oxygen availability, is another condition that profoundly impacts PFK gene expression. The transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to hypoxia and is known to induce the expression of at least eight glycolytic enzyme genes, including PFK. biologists.com This coordinated upregulation ensures that cells can increase their rate of anaerobic glycolysis to produce ATP when oxidative phosphorylation is limited. Other transcription factors implicated in regulating glycolytic genes, including PFK, in various organisms include GCR1, RAP1, and ABF1 in yeast. biologists.com In some contexts, hormones also regulate PFK gene expression through transcription factors like Hepatocyte Nuclear Factor-6 (HNF-6). portlandpress.com This transcriptional control ensures that the cellular machinery for processing F6P is aligned with the long-term metabolic state of the organism.

Kinetic Analysis of Fructose-6-phosphate as a Substrate for Phosphofructokinase

The kinetic properties of PFK isozymes are finely tuned to their specific metabolic roles. The affinity of the enzyme for its substrate, fructose-6-phosphate (F6P), and its maximum reaction velocity (Vmax) vary between isoforms and are influenced by allosteric regulators. Kinetic analyses typically show that PFK exhibits cooperative, or sigmoidal, kinetics with respect to F6P, a hallmark of an allosteric enzyme. wikipedia.orgnih.govnih.gov However, in the presence of potent activators like F-2,6-BP, the saturation curve can become hyperbolic.

A comparative study of human PFK isoforms revealed distinct kinetic profiles. nih.gov Under the tested conditions, the muscle isoform (PFK-M) displayed the highest affinity for F6P, while the platelet (PFK-P) and liver (PFK-L) isoforms showed lower affinities. nih.gov In Escherichia coli PFK-2, initial velocity experiments demonstrated that increasing concentrations of the inhibitor MgATP led to a linear increase in the apparent half-saturation concentration (K₀.₅) for F6P and a decrease in the apparent catalytic rate (kcat). nih.govnih.gov

Kinetic parameters for PFK have been characterized in a wide range of organisms, reflecting the enzyme's universal importance. These studies provide quantitative data on how efficiently F6P is processed under different physiological conditions and in various species.

| Enzyme/Organism | Substrate | Km / K0.5 (µM) | kcat (s-1) | Conditions/Notes | Reference |

|---|---|---|---|---|---|

| Human PFK-M | Fructose-6-Phosphate | 147 | N/A | - | nih.gov |

| Human PFK-L | Fructose-6-Phosphate | 1360 | N/A | - | nih.gov |

| Human PFK-P | Fructose-6-Phosphate | 1333 | N/A | - | nih.gov |

| E. coli Pfk-2 | Fructose-6-Phosphate | 6 | 65 | In the absence of inhibitory MgATP. | nih.gov |

| A. methanolica ATP-PFK | Fructose-6-Phosphate | 6000 - 10000 | N/A | Low affinity for F6P. | asm.org |

| C. thermocellum ATP-Pfk | Fructose-6-Phosphate | 740 | 4238 | Non-allosteric. | researchgate.net |

| M. tuberculosis Pfk B | Fructose-6-Phosphate | 40 | N/A | Exhibits Michaelis-Menten kinetics. | mdpi.com |

Pyrophosphate:Fructose-6-phosphate 1-Phosphotransferase (PFP) Systems Research

In plants and some protists and bacteria, an alternative enzyme exists that catalyzes the phosphorylation of F6P: pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP), also known as PPi-PFK. asm.orgresearchgate.netoup.com Unlike the canonical ATP-dependent PFK, PFP utilizes inorganic pyrophosphate (PPi) as the phosphoryl group donor. uniprot.orguniprot.org A key feature of the PFP-catalyzed reaction is its reversibility, allowing it to function in both glycolysis (F6P phosphorylation) and gluconeogenesis (fructose-1,6-bisphosphate dephosphorylation). uniprot.orguniprot.orgsun.ac.za

In plants, PFP is typically a heterotetramer composed of two catalytic β-subunits and two regulatory α-subunits. oup.com However, other configurations, such as homodimers of the β-subunit, have also been reported. oup.com The activity of PFP is allosterically activated by fructose-2,6-bisphosphate. uniprot.orguniprot.org

Research suggests that PFP plays a crucial role in metabolic adaptation to stress. researchgate.netoup.comresearchgate.net Under conditions of energy stress, such as anoxia or phosphate starvation, where ATP levels might be low, PFP provides a bypass for the ATP-dependent PFK reaction, thus conserving ATP. oup.comannualreviews.org Studies in Arabidopsis have shown that the expression of PFP subunit genes increases in response to salt and osmotic stress, and mutants lacking PFP show retarded growth under these conditions, indicating its importance in stress tolerance. researchgate.net Similarly, in maize roots, PFPα protein levels increase in response to heat, cold, and ER stress. oup.com The reversible nature of PFP and its use of PPi make it a flexible and energy-conserving alternative for regulating the interconversion of F6P and fructose-1,6-bisphosphate, particularly under metabolically challenging conditions. sun.ac.zaannualreviews.org

Glucose-6-phosphate Isomerase (GPI) and Fructose-6-phosphate Interconversion Research

Glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase (PGI) or phosphohexose isomerase (PHI), catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P). taylorandfrancis.com This reaction is a crucial step in both glycolysis and gluconeogenesis, linking the entry of glucose into the pathway with the subsequent phosphorylation step catalyzed by PFK. taylorandfrancis.com

The reaction is freely reversible, and at equilibrium, the ratio of G6P to F6P is approximately 7:3. taylorandfrancis.comontosight.ai Despite the equilibrium favoring G6P, the reaction proceeds readily in the glycolytic direction because F6P is continuously consumed by the essentially irreversible PFK reaction. taylorandfrancis.com Kinetic studies of GPI from baker's yeast have determined parameters for the reaction in both directions. For the conversion of F6P to G6P, the Michaelis constant (Km) ranges from 2.62 mM to 7.8 mM depending on the temperature, with the catalytic rate constant (kcat) increasing with temperature. nih.govnist.gov

The isomerization is mechanistically important as it converts an aldose (G6P) into a ketose (F6P). This structural rearrangement is necessary for the subsequent PFK-catalyzed phosphorylation at the C1 position, which is chemically more facile with the primary hydroxyl group of fructose (B13574) than with the anomeric hydroxyl of glucose. The reaction involves the opening of the glucose ring, isomerization via an enediol intermediate, and subsequent formation of the fructose ring. ontosight.ai GPI is a highly conserved and ubiquitously expressed cytosolic enzyme, underscoring its fundamental role in central carbon metabolism across all domains of life. taylorandfrancis.com

Mechanistic Studies of Fructose-6-phosphate Isomerization

The isomerization of fructose-6-phosphate to glucose-6-phosphate catalyzed by PGI is a multi-step process. The prevailing mechanism involves general acid-base catalysis. pnas.org The reaction is thought to begin with the enzyme catalyzing the opening of the hexose (B10828440) ring to form the linear sugar chain. ebi.ac.uk

The isomerization itself proceeds through a cis-enediol or enediolate intermediate. pnas.orgresearchgate.netnih.gov In the conversion of G6P to F6P, a proton is abstracted from the C2 position by an active site residue, leading to the formation of this intermediate. pnas.org Subsequently, reprotonation at the C1 position yields the open-chain form of the product, which then undergoes ring closure. ebi.ac.uk Studies using NMR have confirmed the exchange of hydrogen atoms at C-1 of fructose-6-phosphate with the solvent, supporting the cis-enediol intermediate mechanism. nih.gov

Some studies have also proposed alternative or complementary mechanisms, such as a zwitterion intermediate-based mechanism involving both proton and hydride transfers, particularly in metallo-PGIs found in some archaea. researchgate.netxmu.edu.cn

Regulatory Aspects of Glucose-6-phosphate Isomerase Activity on Fructose-6-phosphate Flux

In photosynthetic organisms, the regulation of PGI is particularly important for carbon partitioning. Plastidic PGI has a higher affinity (lower Km) for F6P than for G6P, which favors the conversion of F6P from the Calvin-Benson cycle into G6P for starch synthesis. nih.govbiorxiv.org This kinetic property effectively acts as a one-way valve, preventing the backflow of G6P into the Calvin-Benson cycle. nih.govbiorxiv.org Furthermore, the activity of plastidic PGI is regulated by metabolites such as erythrose-4-phosphate, which acts as an inhibitor. nih.gov The ratio of G6P to F6P at equilibrium is typically around 7:3. taylorandfrancis.com

Evolution and Diversity of Glucose-6-phosphate Isomerase Forms

PGI is a universally distributed enzyme found in eukaryotes, bacteria, and some archaea. oup.com In addition to the cytosolic form, photosynthetic eukaryotes like land plants possess a distinct plastid-targeted isoenzyme. oup.com Phylogenetic analyses indicate that this plastidic PGI originated from the cyanobacterial endosymbiont during primary endosymbiosis. oup.com

Two evolutionarily distinct families of PGI have been identified. xmu.edu.cn The conventional type, found in most bacteria and eukaryotes, does not require metal ions for its activity. xmu.edu.cn The second type, found in certain archaea, is a metalloenzyme. xmu.edu.cn

In plants, cytosolic and plastidic PGIs have evolved to have different biochemical properties, including thermal stability and substrate turnover rates, reflecting their adaptation to different cellular environments. plos.org The structural differences, particularly in the C-terminal domains, affect the stability of the dimeric enzyme. plos.org

Glucosamine-Fructose-6-phosphate Aminotransferase (GFAT) Research

Glucosamine-fructose-6-phosphate aminotransferase (GFAT), also known as glutamine:fructose-6-phosphate amidotransferase, is the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). nih.govdergipark.org.tr

Structural and Catalytic Mechanisms of GFAT

GFAT is a member of the F-type group of glutamine-dependent amidotransferases. ebi.ac.uk Structurally, the enzyme is characterized by two distinct domains: an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain. ebi.ac.ukbiorxiv.orgnih.gov The glutaminase domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849). ebi.ac.uk This ammonia is then channeled to the isomerase domain, which catalyzes the conversion of fructose-6-phosphate into glucosamine-6-phosphate. ebi.ac.uk

The reaction mechanism is described as bi-bi-ordered, where the binding of fructose-6-phosphate induces conformational changes that facilitate the binding of glutamine. biorxiv.orgnih.gov The N-terminal cysteine residue acts as the nucleophilic catalyst in the glutaminase reaction. ebi.ac.uknih.gov Interestingly, some studies have shown that human GFAT2 can exhibit isomerase-only activity, converting F6P to glucose-6-phosphate, even in the presence of glutamine. biorxiv.org

Regulation of GFAT Activity and Fructose-6-phosphate Diversion to HBP

The activity of GFAT is subject to several layers of regulation, which in turn controls the diversion of fructose-6-phosphate into the HBP. A key regulatory mechanism is feedback inhibition by the end-product of the pathway, UDP-GlcNAc. dergipark.org.trbiorxiv.orgnih.gov UDP-GlcNAc binds to GFAT and allosterically inhibits its activity, thus preventing an over-accumulation of HBP products. nih.govresearchgate.net

GFAT activity is also regulated by post-translational modifications, such as phosphorylation. dergipark.org.trresearchgate.netdergipark.org.tr For instance, AMP-activated protein kinase (AMPK) can phosphorylate and inhibit GFAT. mdpi.com Conversely, factors that increase intracellular glucose levels can lead to an enhancement of GFAT activity. mdpi.com The expression of the GFAT gene can also be regulated by various signaling pathways. nih.gov In some organisms, the circadian clock has been shown to regulate GFAT at both the transcriptional and post-transcriptional levels, influencing the daily rhythms of protein O-GlcNAcylation. escholarship.org Different isoforms of GFAT, such as GFAT1 and GFAT2, exhibit different sensitivities to feedback inhibition by UDP-GlcNAc, adding another layer of regulatory complexity. biorxiv.org

Fructose-6-phosphate Aldolase (B8822740) (FSA) Research

Fructose-6-phosphate aldolase (FSA) is a notable enzyme that catalyzes the reversible aldol (B89426) reaction involving fructose-6-phosphate. nih.govuni-stuttgart.de It is of significant interest in biocatalysis due to its ability to form carbon-carbon bonds stereoselectively. diva-portal.orgresearchgate.net

FSA from Escherichia coli is a class I aldolase, which means its catalytic action does not depend on metal ions. nih.govresearchgate.net The mechanism proceeds through the formation of a Schiff base intermediate. nih.govrsc.org This process involves a nucleophilic attack by a catalytic lysine (B10760008) residue (K85) on the carbonyl substrate, leading to a carbinolamine intermediate. diva-portal.orgrsc.org Subsequent dehydration forms an iminium, which then deprotonates to create a nucleophilic enamine. rsc.org This enamine attacks an aldehyde acceptor, and the resulting iminium is hydrolyzed to release the aldol product and regenerate the free enzyme. rsc.org The lysine 85 residue is crucial; its replacement results in a complete loss of enzyme activity. nih.govresearchgate.net Other residues, such as Y131, Q59, and T109, have been proposed to play roles in the proton transfer steps of the reaction. diva-portal.org

The native enzyme demonstrates specificity for certain substrates. It catalyzes the reversible cleavage of fructose 6-phosphate into dihydroxyacetone (DHA) and D-glyceraldehyde 3-phosphate (G3P). nih.govuniprot.org FSA does not utilize fructose, fructose 1-phosphate, fructose 1,6-bisphosphate, or dihydroxyacetone phosphate as substrates. nih.govresearchgate.net However, it exhibits a broad acceptance of various aldehyde compounds as acceptors. uniprot.orgresearchgate.net Furthermore, it can use alternative donor substrates like hydroxyacetone (B41140) and glycolaldehyde, which is advantageous for synthetic applications as it circumvents the need for phosphorylated compounds. researchgate.netplos.orgnih.gov Protein engineering efforts have successfully expanded FSA's substrate promiscuity, creating variants that accept an even wider range of nucleophiles and electrophiles. acs.orgnih.gov

| Substrate | Km (mM) | Vmax (units/mg) |

|---|---|---|

| Fructose-6-phosphate (Cleavage) | 9 | 7 |

| Dihydroxyacetone (Aldolization) | 35 | 45 (Combined) |

| Glyceraldehyde-3-phosphate (Aldolization) | 0.8 |

Data sourced from research on purified FSA, detailing its kinetic properties for both cleavage and aldolization reactions. nih.govresearchgate.net

The three-dimensional structure of FSA from E. coli reveals a complex architecture. The enzyme is a homodecamer, meaning it is composed of ten identical subunits. nih.govuni-stuttgart.de These subunits are arranged as two pentameric rings that dimerize. uni-stuttgart.dersc.org Each subunit has a molecular weight of approximately 22,998 Da, and the entire decameric complex has a calculated size of about 257,000 Da. nih.govresearchgate.net The polypeptide fold of each subunit is characterized as an α8β8 (TIM) barrel. rsc.org The active sites are located at the interface between subunits within the pentameric rings. researchgate.net Unlike some other aldolases, FSA is a class I aldolase and is not inhibited by EDTA, confirming its metal-independent catalytic mechanism. nih.govuniprot.org

The unique properties of FSA have made it a valuable tool in both enzymatic synthesis and metabolic engineering.

In enzymatic synthesis , FSA is employed as a biocatalyst for stereoselective carbon-carbon bond formation, which is fundamental in organic chemistry. diva-portal.orgresearchgate.net Its ability to use unphosphorylated donors like dihydroxyacetone (DHA) is a significant advantage, as DHA is less expensive than its phosphorylated counterpart, and the final product does not require a dephosphorylation step. plos.orgnih.gov Researchers have used FSA to produce a variety of complex, chiral molecules, including precursors to iminosugars like D-fagomine and other polyhydroxylated compounds. researchgate.netplos.orgnih.gov To enhance its utility, FSA has been immobilized on various supports, which improves its stability and allows for its recovery and reuse over multiple reaction cycles. plos.orgnih.govmdpi.com Furthermore, genetic engineering has been used to create FSA variants with altered substrate specificity and improved catalytic efficiency, expanding the range of possible synthetic reactions. acs.orgnih.govresearchgate.net

In metabolic engineering , FSA has been used to construct novel biosynthetic pathways in microorganisms. For instance, expressing a mutant variant of the FSA gene (fsaA A129S) in an E. coli strain with a blocked glycolysis pathway enabled the cells to catabolize glucose by cleaving fructose-6-phosphate into DHA and G3P. mdpi.com This engineered strain could then be further modified to produce valuable chemicals like dihydroxyacetone and glycerol (B35011) from glucose. mdpi.com FSA has also been utilized in vivo for the synthesis of precursors like arabinose 5-phosphate. researchgate.net These applications demonstrate FSA's potential for redirecting metabolic flux and creating new routes for the bioproduction of desired compounds.

Fructose-6-phosphate 2-Kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) System Research

The 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, commonly abbreviated as PFK-2/FBPase-2, is a bifunctional enzyme that plays a critical regulatory role in carbohydrate metabolism. wikipedia.orgfrontiersin.org It is responsible for controlling the cellular concentration of fructose-2,6-bisphosphate, a powerful allosteric effector of glycolysis and gluconeogenesis. wikipedia.orgresearchgate.net

PFK-2/FBPase-2 is a single protein that houses two distinct catalytic activities. vaia.com It exists as a homodimer, with each subunit containing both a kinase domain and a phosphatase domain. frontiersin.orgvaia.com

The kinase domain (PFK-2) , located in the N-terminal half, catalyzes the synthesis of fructose-2,6-bisphosphate (Fru-2,6-P₂) from fructose-6-phosphate and ATP. wikipedia.orgfrontiersin.org

The phosphatase domain (FBPase-2) , located in the C-terminal half, catalyzes the degradation (hydrolysis) of Fru-2,6-P₂ back to fructose-6-phosphate and inorganic phosphate. frontiersin.orgwikipedia.org

The regulation of these two opposing activities is crucial for metabolic control and is primarily governed by covalent modification through phosphorylation and dephosphorylation, often in response to hormonal signals. wikipedia.orgvaia.com

Phosphorylation : In response to hormones like glucagon (B607659), cellular levels of cyclic AMP (cAMP) rise, activating protein kinase A (PKA). PKA then phosphorylates a specific serine residue on the PFK-2/FBPase-2 enzyme. wikipedia.orgdiabetesjournals.org This phosphorylation event inactivates the kinase (PFK-2) domain and simultaneously activates the phosphatase (FBPase-2) domain. wikipedia.orgvaia.com

Dephosphorylation : Conversely, the hormone insulin (B600854) triggers a signaling cascade that activates a protein phosphatase. This phosphatase removes the phosphate group from the PFK-2/FBPase-2 enzyme, leading to the activation of the kinase (PFK-2) domain and inhibition of the phosphatase (FBPase-2) domain. wikipedia.orgvaia.com

This reciprocal regulation ensures that the synthesis and degradation of Fru-2,6-P₂ are tightly controlled, allowing the cell to switch between glycolysis and gluconeogenesis according to its metabolic needs. nih.govphysiology.org

| Enzyme State | Hormonal Signal (Example) | Kinase (PFK-2) Activity | Phosphatase (FBPase-2) Activity | Effect on Fru-2,6-P₂ Level |

|---|---|---|---|---|

| Dephosphorylated | Insulin | Active | Inactive | Increase |

| Phosphorylated | Glucagon | Inactive | Active | Decrease |

Summary of the hormonal regulation of the bifunctional enzyme's activities and its impact on the concentration of fructose-2,6-bisphosphate. wikipedia.orgvaia.com

The central role of the PFK-2/FBPase-2 system is to catalyze both the synthesis and degradation of fructose-2,6-bisphosphate (Fru-2,6-P₂). wikipedia.orgnih.gov This molecule is not a glycolytic intermediate itself but functions as a potent signal that reflects the cell's glucose availability. frontiersin.org

Synthesis : When the kinase (PFK-2) domain is active, typically under conditions of high glucose and insulin signaling, the enzyme uses ATP to phosphorylate fructose-6-phosphate at the C-2 position, producing Fru-2,6-P₂. wikipedia.orgwikipedia.org The resulting increase in Fru-2,6-P₂ levels strongly activates phosphofructokinase-1 (PFK-1), the key rate-limiting enzyme of glycolysis, thereby stimulating the glycolytic pathway. wikipedia.orgresearchgate.net

Degradation : When the phosphatase (FBPase-2) domain is active, usually in response to glucagon signaling when glucose is scarce, it catalyzes the hydrolysis of the 2-phosphate from Fru-2,6-P₂, converting it back to fructose-6-phosphate. wikipedia.org The subsequent decrease in Fru-2,6-P₂ concentration relieves its activation of PFK-1 and its inhibition of fructose-1,6-bisphosphatase-1 (FBPase-1), thus inhibiting glycolysis and promoting gluconeogenesis. wikipedia.orgphysiology.org

Through this dual catalytic function, the PFK-2/FBPase-2 enzyme acts as a crucial metabolic switch, ensuring that the direction of flux through glycolysis and gluconeogenesis is appropriately aligned with the organism's physiological state. physiology.org

Allosteric and Post-translational Control of PFK-2/FBPase-2

The bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is a critical regulator of carbohydrate metabolism, primarily by controlling the intracellular concentration of fructose-2,6-bisphosphate (Fru-2,6-P₂). wikipedia.org Fru-2,6-P₂ is a potent allosteric activator of phosphofructokinase-1 (PFK-1) and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1), thereby coordinating the rates of glycolysis and gluconeogenesis. wikipedia.orgwikipedia.org The activity of PFK-2/FBPase-2 is itself subject to sophisticated allosteric and post-translational control, allowing for rapid metabolic adjustments in response to cellular and hormonal signals. vaia.comnih.gov

Allosteric Regulation: The kinase and phosphatase domains of PFK-2/FBPase-2 are allosterically regulated by several metabolites, which signal the cell's energetic and biosynthetic status. High concentrations of fructose-6-phosphate, the substrate for the kinase domain, not only promote the synthesis of Fru-2,6-P₂ but also inhibit its breakdown by the phosphatase domain, a phenomenon known as feed-forward stimulation. creative-proteomics.com Other metabolites also exert control; high levels of adenosine (B11128) monophosphate (AMP) or inorganic phosphate (Pi), indicative of a low energy state, stimulate the PFK-2 domain. wikipedia.orgnih.gov Conversely, phosphoenolpyruvate (PEP) and citrate, which are abundant when biosynthetic precursors are plentiful, inhibit PFK-2 activity. wikipedia.orgnih.gov The phosphatase (FBPase-2) domain is stimulated by compounds like sn-glycerol 3-phosphate and GTP, while being inhibited by its own substrate, Fru-2,6-P₂. nih.gov

Post-translational Control by Phosphorylation: The most significant regulatory mechanism for PFK-2/FBPase-2 is post-translational modification, specifically reversible phosphorylation, which dictates which of its catalytic activities is dominant. vaia.comnih.gov This covalent modification allows hormonal signals to control glycolytic flux. wikipedia.org The enzyme exists as a homodimer, with each subunit containing both a kinase and a phosphatase domain. vaia.comresearchgate.net

In the liver, hormonal signals regulate the phosphorylation state of a specific serine residue (Serine 32) near the N-terminus of the enzyme. wikipedia.orgdroracle.ai

Glucagon (Low Blood Glucose): When blood glucose levels are low, the pancreas secretes glucagon. This hormone initiates a signaling cascade that activates protein kinase A (PKA). wikipedia.orgaklectures.com PKA then phosphorylates the serine residue on the PFK-2/FBPase-2 enzyme. aklectures.comlibretexts.org This phosphorylation event inactivates the PFK-2 kinase domain and activates the FBPase-2 phosphatase domain. vaia.comlibretexts.org The activated FBPase-2 then dephosphorylates Fru-2,6-P₂ back to fructose-6-phosphate, lowering the concentration of the allosteric activator. aklectures.comlibretexts.org The resulting decrease in Fru-2,6-P₂ levels reduces the activation of PFK-1, thereby inhibiting glycolysis and promoting gluconeogenesis to restore blood glucose levels. wikipedia.orgaklectures.com

Insulin (High Blood Glucose): Conversely, when blood glucose levels are high, insulin is released. Insulin activates a protein phosphatase (such as phosphoprotein phosphatase) that dephosphorylates the PFK-2/FBPase-2 enzyme. wikipedia.orgaklectures.com Dephosphorylation activates the PFK-2 kinase domain and inactivates the FBPase-2 domain. vaia.comaklectures.com The active PFK-2 synthesizes Fru-2,6-P₂, which allosterically activates PFK-1, thus stimulating glycolysis. wikipedia.orgaklectures.com

It is important to note that different isoforms of PFK-2/FBPase-2 exist in different tissues, and their regulation can vary. wikipedia.org For example, the cardiac isoform (PFKFB2) is regulated differently. Hormones like adrenaline lead to the phosphorylation of serine residues (Ser 466 and Ser 483) in the C-terminus by kinases such as PKA and Protein Kinase B (Akt), which, in contrast to the liver isoform, activates the kinase (PFK-2) function to enhance glycolysis. wikipedia.orgatlasgeneticsoncology.org

| Regulator Type | Regulator | Target Domain | Effect on Domain Activity | Overall Metabolic Effect |

|---|---|---|---|---|

| Allosteric | Fructose-6-phosphate | PFK-2 | Activation | Stimulates Glycolysis |

| AMP / Inorganic Phosphate (Pi) | PFK-2 | Activation | ||

| Phosphoenolpyruvate (PEP) / Citrate | PFK-2 | Inhibition | Inhibits Glycolysis | |

| sn-glycerol 3-phosphate | FBPase-2 | Activation | ||

| Post-translational | Phosphorylation (via Glucagon/PKA) | PFK-2 / FBPase-2 | PFK-2 Inactivated / FBPase-2 Activated | Inhibits Glycolysis / Stimulates Gluconeogenesis |

| Dephosphorylation (via Insulin/Phosphatase) | PFK-2 / FBPase-2 | PFK-2 Activated / FBPase-2 Inactivated | Stimulates Glycolysis / Inhibits Gluconeogenesis |

Other Fructose-6-phosphate Interacting Enzymes

Fructose-6-phosphate (F6P) is a central metabolic intermediate that stands at the crossroads of several major pathways beyond glycolysis and gluconeogenesis. creative-proteomics.comontosight.ai A variety of enzymes utilize F6P as a substrate, channelling it into different metabolic fates depending on the cell's needs.

Phosphoglucose Isomerase (PGI): This enzyme, also known as glucose-6-phosphate isomerase, catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to F6P. ontosight.ai This reaction is a crucial step in both glycolysis and gluconeogenesis, linking the metabolism of glucose and fructose. creative-proteomics.comontosight.ai

Phosphofructokinase-1 (PFK-1): In the committed step of glycolysis, PFK-1 catalyzes the irreversible ATP-dependent phosphorylation of F6P to fructose-1,6-bisphosphate (FBP). creative-proteomics.comportlandpress.com This reaction is a major regulatory point of glycolysis. portlandpress.com There are also pyrophosphate-dependent phosphofructokinases (PPi-PFK) found in some organisms that catalyze the reversible phosphorylation of F6P using inorganic pyrophosphate instead of ATP. portlandpress.comuniprot.org

Transketolase and Transaldolase: These are key enzymes of the pentose (B10789219) phosphate pathway (PPP). F6P is a substrate for both. Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor, participating in reactions such as the conversion of F6P and glyceraldehyde-3-phosphate into erythrose-4-phosphate and xylulose-5-phosphate. Transaldolase transfers a three-carbon dihydroxyacetone group, for instance from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, to form F6P and erythrose-4-phosphate. Together, these enzymes provide a crucial link between the glycolytic and pentose phosphate pathways. libretexts.orgebi.ac.uk

Phosphomannoisomerase: This enzyme facilitates the entry of mannose into the glycolytic pathway. It catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) to F6P. libretexts.org

Glutamine-Fructose-6-Phosphate Aminotransferase (GFAT): This is the rate-limiting enzyme of the hexosamine biosynthetic pathway. It converts F6P and glutamine into glucosamine-6-phosphate and glutamate. taylorandfrancis.com This pathway is essential for the synthesis of UDP-N-acetylglucosamine, a precursor for protein and lipid glycosylation. taylorandfrancis.com

| Enzyme | Reaction Involving Fructose-6-phosphate | Metabolic Pathway |

|---|---|---|

| Phosphoglucose Isomerase (PGI) | Glucose-6-phosphate ↔ Fructose-6-phosphate | Glycolysis / Gluconeogenesis |

| Phosphofructokinase-1 (PFK-1) | Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP | Glycolysis |

| Transaldolase | Sedoheptulose-7-P + Glyceraldehyde-3-P ↔ Fructose-6-phosphate + Erythrose-4-P | Pentose Phosphate Pathway |

| Transketolase | Fructose-6-phosphate + Glyceraldehyde-3-P ↔ Erythrose-4-P + Xylulose-5-P | Pentose Phosphate Pathway |

| Phosphomannoisomerase | Mannose-6-phosphate ↔ Fructose-6-phosphate | Mannose Metabolism |

| Glutamine-Fructose-6-Phosphate Aminotransferase (GFAT) | Fructose-6-phosphate + Glutamine → Glucosamine-6-phosphate + Glutamate | Hexosamine Biosynthesis |

Fructose 6 Phosphate in Major Metabolic Pathways Research

Glycolysis and Fructose-6-phosphate Research

Fructose-6-phosphate is a crucial intermediate in glycolysis, the metabolic pathway responsible for breaking down glucose to produce energy. Its conversion to fructose-1,6-bisphosphate is one of the most tightly regulated steps in this pathway.

Regulatory Nodes Involving Fructose-6-phosphate in Glycolytic Flux Control

The enzyme phosphofructokinase-1 (PFK-1) catalyzes the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a rate-limiting step that commits glucose carbons to the glycolytic pathway libretexts.orgontosight.aicreative-proteomics.comwikipedia.org. PFK-1 activity is subject to complex allosteric regulation by various metabolites, reflecting the cell's energy status.

Allosteric Regulation of PFK-1: PFK-1 is activated by AMP, ADP, and fructose-2,6-bisphosphate (F2,6BP), signaling low energy levels and promoting glycolysis. Conversely, high concentrations of ATP and citrate (B86180) inhibit PFK-1, indicating sufficient energy and a need to slow down glucose breakdown libretexts.orgcreative-proteomics.comnih.govfrontiersin.org. Fructose-6-phosphate itself serves as a substrate for PFK-1, and its concentration directly influences the enzyme's catalytic rate biologists.com.

Fructose-6-phosphate in Other Pathways: Beyond glycolysis, fructose-6-phosphate can also be channeled into the hexosamine biosynthetic pathway, contributing to the synthesis of amino sugars for glycoproteins and proteoglycans nih.gov. Furthermore, it serves as a precursor in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway frontiersin.orglibretexts.orgvt.edulibretexts.org.

Table 1: Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

| Effector | Effect on PFK-1 Activity | Cellular Signal |

| AMP | Activation | Low cellular energy (ATP depletion) |

| ADP | Activation | Low cellular energy (ATP depletion) |

| Fructose-2,6-bisphosphate (F2,6BP) | Potent Activation | High glycolytic flux, signaling abundance |

| ATP | Inhibition | High cellular energy (ATP sufficiency) |

| Citrate | Inhibition | High energy charge, TCA cycle intermediates |

Integration of Fructose-6-phosphate into Glycolytic Oscillations Research

Glycolytic oscillations, characterized by rhythmic fluctuations in the concentrations of glycolytic intermediates, are a well-documented phenomenon, particularly in yeast and pancreatic beta-cells biologists.comnih.govscielo.org.mxplos.orgresearchgate.net. These oscillations are often driven by the autocatalytic feedback loop involving PFK-1 and its product, fructose-1,6-bisphosphate (FBP) biologists.comnih.govresearchgate.net.

Role of Fructose-6-phosphate: Fructose-6-phosphate is the substrate for PFK-1 in this oscillatory system. Research indicates that fructose-6-phosphate exhibits relatively large concentration amplitudes among the oscillating intermediates, highlighting its dynamic role biologists.com. The regulation of PFK-1 by fructose-2,6-bisphosphate (F2,6BP) is also crucial for modulating the frequency and amplitude of these glycolytic oscillations plos.orgyoutube.comnih.gov. Mathematical models of glycolysis often incorporate the kinetics of PFK, considering the influence of Fructose-6-phosphate, FBP, and other regulatory molecules to replicate these dynamic behaviors scielo.org.mx.

Gluconeogenesis and Fructose-6-phosphate Research

Fructose-6-phosphate is a key intermediate in gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate precursors. It occupies a central position in the reciprocal regulation between glycolysis and gluconeogenesis.

Role of Fructose-6-phosphate in Substrate Cycling with Gluconeogenesis

Substrate cycling, or futile cycling, occurs when opposing enzymatic reactions of glycolysis and gluconeogenesis operate simultaneously, leading to the net hydrolysis of ATP without productive synthesis. The interconversion of fructose-6-phosphate and fructose-1,6-bisphosphate is a prime example of such a cycle, catalyzed by PFK-1 (glycolysis) and fructose-1,6-bisphosphatase (FBPase-1) (gluconeogenesis) nih.govwikipedia.orgyoutube.comnih.gov.

Enzymatic Basis of Cycling: PFK-1 phosphorylates fructose-6-phosphate to fructose-1,6-bisphosphate, consuming ATP, while FBPase-1 dephosphorylates fructose-1,6-bisphosphate to fructose-6-phosphate, releasing inorganic phosphate wikipedia.orglibretexts.orgpressbooks.pub. The rate of this cycle is influenced by the activities of both enzymes and the cellular levels of fructose-6-phosphate nih.gov. Hormonal signals, such as glucagon (B607659), can increase substrate cycling, promoting gluconeogenesis nih.govnih.gov.

Table 2: Substrate Cycling Between Glycolysis and Gluconeogenesis

| Pathway | Enzyme | Reaction Direction | Key Substrates/Products | Energy Requirement |

| Glycolysis | Phosphofructokinase-1 | Fructose-6-phosphate → Fructose-1,6-bisphosphate | Fructose-6-phosphate, ATP | ATP Consumption |

| Gluconeogenesis | Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate → Fructose-6-phosphate | Fructose-1,6-bisphosphate, Pi | ATP Hydrolysis |

Regulatory Mechanisms Diverting Fructose-6-phosphate from Glycolysis to Gluconeogenesis

The direction of metabolic flux between glycolysis and gluconeogenesis is tightly controlled, with fructose-6-phosphate being a key junction. This control is largely mediated by hormonal signals and the cellular energy state.

Fructose-2,6-bisphosphate (F2,6BP): F2,6BP is a potent allosteric regulator that plays a critical role in directing flux. It activates PFK-1, thereby promoting glycolysis, and simultaneously inhibits FBPase-1, thereby suppressing gluconeogenesis nih.govnih.govyoutube.comyoutube.comlibretexts.orgresearchgate.net. When F2,6BP levels are high, glycolysis is favored; conversely, low F2,6BP levels favor gluconeogenesis.

Hormonal and Energy Charge Regulation: Hormones like glucagon and insulin (B600854) influence the levels of F2,6BP. Glucagon signaling typically leads to a decrease in F2,6BP, promoting gluconeogenesis, while insulin promotes glycolysis by increasing F2,6BP youtube.comnih.govnih.gov. The cellular energy charge, reflected in the ATP/AMP ratio, also dictates pathway direction: high energy favors gluconeogenesis, while low energy favors glycolysis libretexts.orgpressbooks.pub. These mechanisms ensure that fructose-6-phosphate is channeled towards the pathway that meets the cell's current metabolic needs.

Pentose Phosphate Pathway (PPP) and Fructose-6-phosphate Research

The pentose phosphate pathway (PPP) is a metabolic route that branches off from glycolysis, primarily to generate NADPH and pentose sugars (like ribose-5-phosphate) for biosynthesis and redox defense, rather than ATP frontiersin.orglibretexts.orgvt.edulibretexts.org.

Fructose-6-phosphate's Interconnection: The non-oxidative phase of the PPP involves enzymes like transketolase and transaldolase, which interconvert sugar phosphates. These reactions produce fructose-6-phosphate and glyceraldehyde-3-phosphate as key intermediates frontiersin.orglibretexts.orgvt.edulibretexts.org. These F6P molecules can then be shunted back into the glycolytic pathway, linking the PPP to central carbon metabolism and allowing for the efficient utilization of carbon skeletons libretexts.orgvt.edulibretexts.org. This flexibility allows cells to balance the production of NADPH and nucleotides with their energy demands.

Table 3: Fructose-6-phosphate in the Pentose Phosphate Pathway

| Pathway Component | Role of Fructose-6-phosphate | Significance |

| Non-Oxidative PPP | Product of transketolase and transaldolase reactions | Links PPP intermediates back to glycolysis/gluconeogenesis |

| Glycolysis/Gluconeogenesis | Substrate for PFK-1 (glycolysis) or precursor for glucose-6-phosphate (gluconeogenesis) | Allows metabolic flexibility and efficient carbon utilization |

Compound List:

Fructose-6-phosphate (F6P)

Glucose-6-phosphate (G6P)

Fructose-1,6-bisphosphate (FBP)

Glyceraldehyde-3-phosphate (G3P)

Pyruvate

ATP

ADP

AMP

Fructose-2,6-bisphosphate (F2,6BP)

Ribose-5-phosphate (R5P)

NADPH

Inorganic Phosphate (Pi)

Regulation and Signaling Mediated by Fructose 6 Phosphate Research

Transcriptional and Translational Control of Fructose-6-phosphate Pathway Enzymes

Beyond immediate allosteric modulation, the cellular levels and activities of enzymes involved in F6P metabolism are also controlled through longer-term transcriptional and translational mechanisms. These mechanisms allow cells to adapt their metabolic capacity in response to hormonal signals and prolonged changes in nutrient availability.

Post-Translational Modifications Affecting Fructose-6-phosphate Metabolism

Post-translational modifications (PTMs) offer another layer of regulation for enzymes involved in F6P metabolism, altering their activity, stability, or localization. Phosphorylation is a key PTM mechanism. For example, the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB), which synthesizes F2,6BP from F6P, is regulated by phosphorylation. Hormonal signals, such as glucagon (B607659), lead to the phosphorylation of PFKFB by protein kinase A (PKA), which activates its phosphatase activity (FBPase-2) and inhibits its kinase activity (PFK-2). This reduces F2,6BP levels, thereby decreasing PFK-1 activity and promoting gluconeogenesis . Other PTMs like acetylation and ubiquitination can also influence the activity and degradation of glycolytic enzymes, indirectly affecting F6P metabolism, though specific examples directly tied to F6P itself are less commonly highlighted than those for PFK-1 or FBPase-1.

Fructose-6-phosphate as a Signaling Molecule or Precursor in Research

F6P's significance extends beyond being a substrate; it acts as a signaling molecule or a precursor to key signaling molecules, linking metabolic state to cellular responses.

Fructose-2,6-bisphosphate Synthesis and its Regulatory Role on Fructose-6-phosphate Flux

Fructose-6-phosphate is the direct precursor for the synthesis of fructose-2,6-bisphosphate (F2,6BP), catalyzed by the enzyme phosphofructokinase-2 (PFK-2), which is part of the bifunctional PFKFB enzyme complex . F2,6BP is a critical allosteric regulator that profoundly influences the flux through the F6P-to-F1,6BP conversion. As detailed in section 4.1, F2,6BP strongly activates PFK-1, thereby promoting glycolysis, and inhibits FBPase-1, thereby suppressing gluconeogenesis wikipedia.org. This dual action makes F2,6BP a central hub for coordinating glucose metabolism in response to hormonal signals like insulin (B600854) and glucagon. For instance, insulin promotes F2,6BP synthesis, favoring glycolysis, while glucagon promotes its degradation, favoring gluconeogenesis .

O-GlcNAcylation Pathway Regulation by Fructose-6-phosphate Levels

Intracellular levels of F6P are closely linked to the O-linked N-acetylglucosamine (O-GlcNAc) modification pathway. The hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc)—the substrate for O-GlcNAcylation—begins with F6P. F6P is converted to glucosamine-6-phosphate by glutamine-fructose-6-phosphate transaminase 1 (GFPT1) nih.govpnas.orgpnas.org. Elevated F6P levels can thus increase the flux through the HBP, leading to higher intracellular UDP-GlcNAc. This, in turn, can enhance O-GlcNAcylation of various cellular proteins, including transcription factors and signaling molecules, influencing a wide range of cellular processes such as gene expression, protein stability, and metabolic signaling nih.govpnas.orgpnas.org. Research suggests that fructose (B13574) itself, when metabolized to F6P, can stimulate the mTOR signaling pathway via the HBP, impacting cell proliferation and protein synthesis pnas.orgpnas.org.

Advanced Research Methodologies for Studying Fructose 6 Phosphate

Isotopic Tracing and Metabolic Flux Analysis of Fructose-6-phosphate

Isotopic tracing and metabolic flux analysis are powerful techniques to quantitatively assess the flow of metabolites through biochemical pathways. These methods provide a dynamic view of cellular metabolism that goes beyond the static measurement of metabolite concentrations.

Stable Isotope Labeling Techniques for Fructose-6-phosphate Pathway Elucidation

Stable isotope labeling is a non-radioactive method used to trace the metabolic fate of atoms through a network of biochemical reactions. nih.gov By supplying cells or organisms with a substrate enriched with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the isotope into downstream metabolites, including Fructose-6-phosphate and its derivatives. nih.gov

One common approach involves the use of ¹³C-labeled glucose. As glucose is metabolized, the ¹³C atoms are incorporated into various intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to analyze the mass isotopomer distribution of these metabolites. This distribution provides valuable information about the relative activities of different pathways. For instance, the pattern of ¹³C labeling in Fructose-6-phosphate can help distinguish between its synthesis directly from glucose-6-phosphate versus its formation through the reversible reactions of the pentose phosphate pathway. nih.govnih.gov

Recent advancements in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have enabled the sensitive and accurate quantification of sugar phosphates, including Fructose-6-phosphate, in complex biological samples. acs.org Chemical derivatization methods have been developed to enhance the separation and detection of sugar phosphate isomers, further improving the resolution of isotopic labeling studies. acs.org

Computational Modeling and Fluxomics for Fructose-6-phosphate Metabolism

Metabolic flux analysis (MFA), or fluxomics, is a computational method that uses the data from stable isotope labeling experiments to calculate the rates (fluxes) of intracellular metabolic reactions. nih.gov By constructing a stoichiometric model of the relevant metabolic network and incorporating the measured isotopic labeling patterns, MFA can provide a quantitative map of carbon flow through pathways involving Fructose-6-phosphate. nih.gov

Computational models of fructose (B13574) metabolism have been developed to investigate the intricate interplay between glycolysis, the pentose phosphate pathway, and other connected pathways. researchgate.netfrontiersin.orgmdpi.comnih.gov These models often take the form of a system of ordinary differential equations that describe the dynamic changes in metabolite concentrations over time. frontiersin.orgnih.gov Kinetic parameters for the enzymes involved, such as Michaelis-Menten constants and inhibitor constants, are crucial inputs for these models. nrel.govvu.nl

These computational approaches have been instrumental in understanding how metabolic fluxes are redirected under different physiological or pathological conditions. For example, kinetic models have been used to simulate the effects of oxidative stress on the pentose phosphate pathway and to elucidate the regulatory mechanisms that control the partitioning of Fructose-6-phosphate between glycolysis and the pentose phosphate pathway. biorxiv.org

Enzymatic Assays and Kinetic Characterization of Fructose-6-phosphate Interactions

The enzymes that produce and consume Fructose-6-phosphate are critical control points in cellular metabolism. Enzymatic assays and detailed kinetic characterization of these enzymes are essential for understanding their regulatory properties and their response to various metabolic signals.

Enzymatic assays for Fructose-6-phosphate typically involve coupled enzyme reactions that lead to the production of a readily detectable product, such as a fluorescent compound or a change in absorbance. mdpi.com Commercially available assay kits provide a standardized and sensitive method for quantifying Fructose-6-phosphate in a variety of biological samples. mdpi.com These assays are crucial for both basic research and clinical diagnostics.

The kinetic properties of enzymes that interact with Fructose-6-phosphate, such as phosphofructokinase (PFK) and fructose-1,6-bisphosphatase (FBPase), have been extensively studied. These studies determine key kinetic parameters, including the Michaelis-Menten constant (Km) for Fructose-6-phosphate, the maximum reaction velocity (Vmax), and the effects of allosteric activators and inhibitors.

| Enzyme | Substrate/Product | Effector | Kinetic Parameter | Value | Organism/Tissue |

| Phosphofructokinase | Fructose-6-phosphate | ATP (inhibitor) | Km | 1.05 mM | Setaria cervi |

| Phosphofructokinase | Fructose-6-phosphate | Fructose-1,6-bisphosphate (inhibitor) | Ki | 0.18 µM | Setaria cervi |

| Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate | Fructose-2,6-bisphosphate (inhibitor) | Ki | 0.13 µM | Human Muscle |

| Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate | AMP (inhibitor) | - | Synergistic inhibition with Fructose-2,6-bisphosphate | Human Muscle |

This table presents a selection of kinetic parameters for enzymes that interact with fructose-6-phosphate or its related metabolites. The values are indicative and can vary depending on the experimental conditions.

These kinetic data are fundamental for building accurate computational models of metabolic pathways and for understanding how the activities of these key regulatory enzymes are controlled in response to the cell's energy status and metabolic needs.

Structural Biology Techniques Applied to Fructose-6-phosphate Binding Proteins

Understanding the three-dimensional structure of enzymes that bind to Fructose-6-phosphate provides invaluable insights into their catalytic mechanisms and regulatory properties. X-ray crystallography and cryo-electron microscopy are the primary techniques used to determine the atomic-level structures of these protein-ligand complexes.

X-ray Crystallography of Fructose-6-phosphate Bound Enzymes

X-ray crystallography has been instrumental in revealing the detailed architecture of the active and allosteric sites of numerous enzymes that interact with Fructose-6-phosphate. This technique requires the protein to be crystallized, after which it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal can then be used to calculate the electron density and, consequently, the atomic structure of the protein.

Crystal structures of phosphofructokinase (PFK) from various organisms have been solved in complex with Fructose-6-phosphate and other ligands, such as ATP and allosteric effectors. These structures have elucidated the conformational changes that occur upon substrate binding and allosteric regulation, providing a molecular basis for the enzyme's cooperative and allosteric behavior. For example, the structure of Escherichia coli phosphofructokinase-2 in complex with Fructose-6-phosphate has been determined to a resolution of 2.00 Å.

Similarly, the crystal structure of fructose-1,6-bisphosphatase (FBPase) has been solved in the presence of its product, Fructose-6-phosphate, and the allosteric inhibitor AMP. This structure revealed significant conformational changes compared to the unligated enzyme, explaining how AMP binding at a distant allosteric site can inhibit the enzyme's catalytic activity.

| PDB ID | Enzyme | Organism | Resolution (Å) | Ligands |

| 3N1C | Phosphofructokinase-2 | Escherichia coli | 2.00 | Fructose-6-phosphate |

| 1FBP | Fructose-1,6-bisphosphatase | Sus scrofa (pig) | 2.50 | Fructose-6-phosphate, AMP, Mg²⁺ |

This table provides examples of Protein Data Bank (PDB) entries for enzymes crystallized in the presence of Fructose-6-phosphate.

Cryo-Electron Microscopy Studies of Fructose-6-phosphate Related Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. Thousands of images of individual particles are then computationally averaged to reconstruct a three-dimensional structure.

While cryo-EM has been widely applied to study large cellular machinery, its application to smaller enzymes is becoming more feasible with recent technological advancements. A notable example is the cryo-EM study of human liver phosphofructokinase-1 (PFKL). This study revealed the structures of PFKL in both its active (R-state) and inactive (T-state) conformations, providing insights into the allosteric regulatory mechanisms of this key glycolytic enzyme. The structures showed how the binding of ATP at multiple sites and an autoinhibitory C-terminus contribute to the stabilization of the inactive T-state. Furthermore, the study demonstrated that PFKL can form filaments in both conformational states.

These structural studies, whether by X-ray crystallography or cryo-EM, are crucial for a complete understanding of how the function of Fructose-6-phosphate-binding proteins is governed by their three-dimensional architecture.

NMR Spectroscopy for Fructose-6-phosphate Conformational Analysis in Enzymatic Context

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution, providing valuable insights into how Fructose-6-phosphate (F6P) interacts with enzymes. By analyzing the magnetic properties of atomic nuclei, NMR can determine the specific form (anomer and tautomer) of F6P that binds to an enzyme's active site and participates in catalysis.

Researchers have employed 1D and 2D NMR methods to study the isomerization of F6P to Glucose-6-phosphate (G6P) catalyzed by the enzyme phosphoglucose (B3042753) isomerase. nih.gov These studies can track the fate of specific hydrogen atoms during the reaction. For instance, when the reaction is carried out in heavy water (²H₂O), NMR can detect the exchange of hydrogen atoms on F6P with deuterons from the solvent, revealing that the isomerization proceeds through a cis-enediol intermediate. nih.gov This level of detail confirms the reaction mechanism and the specific conformation of the substrate within the enzyme's active site.

To further probe the enzymatic specificity for F6P's conformation, scientists use structurally locked, isosteric analogues. These are molecules that mimic a single, specific form of F6P but cannot interconvert between its different isomeric forms (e.g., α- and β-furanose anomers or the acyclic keto form) in solution. researchgate.net By testing the activity of these analogues with an enzyme like phosphofructokinase, researchers can determine which specific conformation is recognized and processed. For example, one study found that an analogue of β-D-fructofuranose-6-P acted as a substrate for phosphofructokinase, while an analogue of α-D-fructofuranose-6-P acted as a competitive inhibitor, and analogues of the acyclic keto form were inactive. researchgate.net This demonstrates that the enzyme's binding site is highly specific for the cyclic β-anomer of Fructose-6-phosphate. researchgate.net

Table 1: Fructose-6-phosphate Analogues in Phosphofructokinase Specificity Studies

| Analogue | F6P Form Mimicked | Enzymatic Activity | Kinetic Parameter |

| 2,5-Anhydro-D-mannitol-1-P | β-D-fructofuranose-6-P | Alternate Substrate | K_m = 0.41 mM; V_max = 87% (relative to F6P) |

| 2,5-Anhydro-D-glucitol-6-P | α-D-fructofuranose-6-P | Competitive Inhibitor | K_i = 0.34 mM |

| D-Mannitol-1-P | Acyclic keto form | Inactive | Not applicable |

| D-Glucitol-6-P | Acyclic keto form | Inactive | Not applicable |

This table summarizes the findings on how different structurally locked analogues of Fructose-6-phosphate interact with phosphofructokinase, revealing the enzyme's high specificity for the β-furanose anomer. Data sourced from a kinetic analysis of isosteric analogues. researchgate.net

Genetic Manipulation and Knockout/Knockdown Models for Fructose-6-phosphate Pathway Research

Genetic manipulation, particularly through the creation of knockout (KO) or knockdown models, is a cornerstone of modern biological research, allowing scientists to investigate the function of specific genes within metabolic pathways involving Fructose-6-phosphate. In a knockout model, a specific gene is rendered completely non-functional, while in a knockdown model, its expression is significantly reduced. By observing the physiological and biochemical consequences of removing or reducing a particular enzyme or regulatory protein, researchers can deduce its role in the context of the F6P pathway.

These findings directly demonstrated that the Chrebp protein is a critical mediator of the metabolic shift toward fat storage caused by high fructose intake. nih.gov Such models are invaluable for dissecting the complex regulatory networks that connect carbohydrate metabolism, where F6P is a central intermediate, to other major metabolic processes like lipid synthesis. The phenotypic changes observed in these genetically modified animals provide clear evidence for the in vivo function of genes within the broader metabolic network influenced by F6P.

Table 2: Phenotypic Effects of Chrebp Knockout in Mice on a High-Fructose Diet

| Phenotype | Wild-Type Mice | Chrebp Knockout Mice | Conclusion |

| De Novo Lipogenesis | Increased | Attenuated | Chrebp is required for fructose-induced fat synthesis. |

| VLDL Secretion | Increased | Decreased | Chrebp mediates the export of fats from the liver. |

| Hepatic Fat Accumulation | Significant | Reduced | Absence of Chrebp protects against fructose-induced fatty liver. |

| Fgf21 Gene Expression | Increased | Absent | Fructose-induced Fgf21 expression is dependent on Chrebp. |

This table illustrates the key differences observed between wild-type and Chrebp knockout mice when challenged with a high-fructose diet, highlighting the central role of the Chrebp gene in mediating the effects of fructose metabolism. nih.gov

Proteomics and Metabolomics Approaches to Fructose-6-phosphate Regulation

Proteomics and metabolomics are large-scale analytical approaches that provide a comprehensive snapshot of the proteins and small-molecule metabolites, respectively, within a biological system at a specific point in time. These "omics" technologies are instrumental in understanding the complex regulation of metabolic pathways involving Fructose-6-phosphate.

Metabolomics, in particular, allows for the quantification of F6P and numerous other related metabolites simultaneously, offering a holistic view of cellular metabolism. creative-proteomics.com By comparing the metabolomic profiles of cells or tissues under different conditions (e.g., fasting vs. fed states), researchers can identify widespread metabolic shifts that are orchestrated around key regulatory nodes. For example, a study using gas chromatography-mass spectrometry (GC-MS) based metabolic profiling investigated the cardiac metabolism of transgenic mice with constitutively high levels of fructose-2,6-bisphosphate, a potent allosteric activator of a key glycolytic enzyme that uses F6P. nih.gov The analysis revealed that sustaining high levels of this F6P-derived regulator during fasting led to significant changes in pathways beyond glycolysis, most notably a ~40% increase in all branched-chain amino acids (BCAAs). nih.gov This demonstrates how metabolomics can uncover previously unknown connections between F6P-related regulation and other metabolic networks.

Fructose 6 Phosphate in Diverse Biological Systems Research

Microbial Fructose-6-phosphate Metabolism Research

The metabolism of Fructose-6-phosphate in microorganisms is fundamental to their bioenergetics and biosynthetic capabilities. Its role is particularly prominent in the central carbon metabolism of bacteria, archaea, and fungi, where it serves as a key intermediate in the pathways that break down sugars to generate energy and produce precursors for other essential molecules.

Bacterial and Archaeal Pathways Involving Fructose-6-phosphate (e.g., E. coli)

In bacteria such as Escherichia coli, Fructose-6-phosphate is a key player in both glycolysis and the pentose (B10789219) phosphate (B84403) pathway. In the classic Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, glucose is first phosphorylated to glucose-6-phosphate (G6P), which is then isomerized to Fructose-6-phosphate. nih.gov This Fructose-6-phosphate is subsequently phosphorylated to fructose-1,6-bisphosphate, a critical regulatory step in glycolysis. researchgate.net The pentose phosphate pathway, another vital metabolic route, also utilizes Fructose-6-phosphate. This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and for producing precursors for nucleotide synthesis. nih.govmdpi.com The non-oxidative phase of the pentose phosphate pathway involves the interconversion of various sugar phosphates, including Fructose-6-phosphate. nih.gov

In some archaea, particularly halophilic (salt-loving) ones, a modified version of the EMP pathway is used for fructose (B13574) degradation. In this pathway, fructose is first phosphorylated to fructose-1-phosphate, which is then further phosphorylated to fructose-1,6-bisphosphate before being cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). nih.gov Research on the haloarchaeon Haloferax volcanii has revealed that fructose uptake is mediated by a bacterial-like phosphoenolpyruvate-dependent phosphotransferase system (PTS), which generates fructose-1-phosphate. This is then converted to fructose-1,6-bisphosphate and subsequently cleaved by a class II fructose-1,6-bisphosphate aldolase (B8822740). nih.govasm.org

| Organism/Group | Pathway | Role of Fructose-6-phosphate | Key Enzymes |

| Escherichia coli | Glycolysis (EMP Pathway) | Intermediate | Phosphoglucose (B3042753) isomerase, Phosphofructokinase |

| Escherichia coli | Pentose Phosphate Pathway | Intermediate in the non-oxidative phase | Transketolase, Transaldolase |

| Halophilic Archaea | Modified EMP Pathway (Fructose degradation) | Not a direct intermediate in the initial steps | Fructose-1-phosphate kinase, Fructose-1,6-bisphosphate aldolase |

Fungal Fructose-6-phosphate Metabolism and Regulation